Substrate Specificity: Differential kcat/Km for ACE, NEP, and ACE2 Defines Experimental Utility
Angiotensin I human acetate salt hydrate exhibits distinct catalytic efficiency (kcat/Km) across the three major angiotensin-processing enzymes. As a substrate for neprilysin (NEP), Ang I is cleaved to Ang (1–7) with kcat/Km = 6.2×10⁵ M⁻¹·s⁻¹, representing an 18.8-fold higher catalytic efficiency than its cleavage by ACE2 (kcat/Km = 3.3×10⁴ M⁻¹·s⁻¹) [1]. This differential enzyme specificity cannot be replicated using angiotensin II or angiotensin (1–7) as starting substrates, making Ang I the unique entry point for studies dissecting parallel RAS processing pathways.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 6.2×10⁵ M⁻¹·s⁻¹ (NEP cleavage to Ang 1–7); 3.3×10⁴ M⁻¹·s⁻¹ (ACE2 cleavage) |
| Comparator Or Baseline | Ang (1–9): 3.7×10⁵ M⁻¹·s⁻¹ (NEP); 6.8×10⁴ M⁻¹·s⁻¹ (ACE). Ang II: 2.2×10⁶ M⁻¹·s⁻¹ (ACE2 cleavage to Ang 1–7) |
| Quantified Difference | 18.8-fold higher NEP efficiency vs ACE2 for Ang I substrate; Ang I is a poor ACE2 substrate compared to Ang II (67-fold lower kcat/Km) |
| Conditions | Full-length human somatic ACE, recombinant human ACE2, and recombinant human NEP; active-site titrated enzyme preparations; fluorogenic substrate assays at 37°C |
Why This Matters
This quantitative enzyme specificity profile establishes Ang I as the essential reagent for experiments requiring simultaneous assessment of NEP-dependent versus ACE2-dependent Ang (1–7) generation—a differentiation not achievable with downstream RAS peptides.
- [1] Rice GI, Thomas DA, Grant PJ, Turner AJ, Hooper NM. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochem J. 2004;383(Pt 1):45-51. View Source
